The compound 3-[(3-methoxyphenyl)methyl]-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic molecule that incorporates multiple functional groups and structural motifs. This compound is primarily of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of this compound typically involves multi-step reactions that utilize various organic synthesis techniques. A common approach includes:
The synthesis may require specific conditions such as controlled temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and the use of catalysts to facilitate reactions. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography to ensure the desired product is achieved with high purity .
The molecular formula for this compound is . The structure consists of various functional groups including methoxy, methylsulfanyl, oxadiazole, and triazole rings.
Cc(cc1)ccc1-c1noc(CSC(N(Cc2cc(OC)ccc2)C2=O)=Nc3c2scc3)n1The compound can undergo several chemical reactions typical for heterocycles:
Reactions are often optimized for yield and selectivity, using conditions such as varying temperatures, pH levels, and solvent systems to achieve the desired outcomes .
The mechanism of action for compounds like this often involves interaction with specific biological targets such as enzymes or receptors. The triazole moiety, for example, may inhibit certain enzyme activities by mimicking substrate structures.
Studies have shown that derivatives of similar compounds exhibit activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways .
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are employed to characterize the compound thoroughly .
This compound has potential applications in various fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: